(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
Description
This compound, commonly referred to as Grundmann's Ketone or VD3-1 in pharmacological contexts, is a synthetic indene derivative structurally derived from vitamin D3. Its IUPAC name reflects its stereochemistry: a hexahydroindenone core with a 7a-methyl group and an (R)-6-methylheptan-2-yl side chain . It is synthesized via ozonolysis of vitamin D3, followed by catalytic hydrogenation and oxidation steps . Key applications include its role as an intermediate in vitamin D analog synthesis and its selective antibacterial activity against Helicobacter pylori by disrupting phosphatidylethanolamine (PtdEtn) lipid membranes .
Properties
IUPAC Name |
(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-16H,5-12H2,1-4H3/t14-,15-,16+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMUYWZMPLKPEJ-XLMAVXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66251-18-1 | |
| Record name | 1-((1R)-1,5-Dimethylhexyl)octahydro-7a-methyl-4H-inden-4-one, (1R,3aR,7aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066251181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((1R)-1,5-DIMETHYLHEXYL)OCTAHYDRO-7A-METHYL-4H-INDEN-4-ONE, (1R,3AR,7AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7NU6538E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one, also known as Grundmann's Ketone, is a bicyclic ketone with a molecular formula of C18H32O and a molecular weight of 264.45 g/mol. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. This article will explore the biological activity of this compound through various studies and data.
| Property | Value |
|---|---|
| Molecular Formula | C18H32O |
| Molecular Weight | 264.45 g/mol |
| CAS Number | 66251-18-1 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Activity
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. In vitro experiments demonstrated a reduction in TNF-alpha and IL-6 levels in macrophages treated with the compound, suggesting its potential use as an anti-inflammatory agent.
2. Anticancer Properties
Preliminary research indicates that Grundmann's Ketone may possess anticancer properties. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins.
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated significant radical scavenging activity, suggesting that the compound can mitigate oxidative stress.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study published in Phytotherapy Research investigated the anti-inflammatory effects of Grundmann's Ketone in a murine model of acute inflammation. The results showed a significant decrease in paw edema after treatment with the compound compared to control groups.
Case Study 2: Anticancer Activity
In research conducted by Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast and colon cancer cells, indicating promising anticancer activity.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.
- Induction of Apoptosis : It appears to induce apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors.
Scientific Research Applications
Overview
The compound (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one , commonly referred to as Grundmann's Ketone , is a bicyclic ketone with significant applications in various fields, particularly in organic synthesis and pharmaceuticals. Its molecular formula is , and it has a molecular weight of approximately 264.45 g/mol.
Organic Synthesis
Grundmann's Ketone serves as an important intermediate in organic synthesis. Its unique structure allows for the development of complex molecules through various chemical reactions, including:
- Alkylation Reactions : The compound can be used as a precursor for synthesizing alkylated products, which are essential in the production of pharmaceuticals and agrochemicals.
- Cyclization Reactions : It facilitates the formation of cyclic compounds that are crucial in medicinal chemistry.
Pharmaceutical Development
The compound has been explored for its potential therapeutic applications:
- Anti-inflammatory Agents : Research indicates that derivatives of Grundmann's Ketone may exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that modifications of this ketone can lead to compounds with anticancer properties, providing a basis for further pharmacological investigations.
Flavor and Fragrance Industry
Due to its pleasant odor profile, Grundmann's Ketone is also utilized in the flavor and fragrance industry:
- Flavoring Agents : It can be incorporated into formulations to enhance flavors in food products.
- Fragrance Compounds : Its aromatic properties make it suitable for use in perfumes and scented products.
Case Study 1: Synthesis of Alkylated Derivatives
A recent study demonstrated the use of Grundmann's Ketone in synthesizing alkylated derivatives through a series of nucleophilic substitutions. The resulting compounds showed enhanced biological activity compared to their precursors, indicating the importance of structural modifications facilitated by this ketone.
Case Study 2: Anticancer Research
In a pharmacological study published in a peer-reviewed journal, researchers synthesized several derivatives of Grundmann's Ketone and evaluated their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, prompting further investigation into their mechanisms of action.
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares VD3-1 with four structurally related indene derivatives, highlighting differences in side chains, functional groups, and biological activities:
Key Findings from Comparative Studies
Side Chain Saturation and Selectivity :
- VD3-1’s saturated side chain enables selective interaction with bacterial PtdEtn (di-14:0) vesicles, sparing mammalian membranes (e.g., dipalmitoyl-PtdEtn) .
- In contrast, VD2-1’s unsaturated side chain introduces rigidity, reducing selectivity and increasing off-target effects .
Functional Group Impact :
- Hydroxyl groups (e.g., in VD2-2 and alfacalcidol) enhance solubility but reduce membrane permeability, limiting antibacterial efficacy .
- Trifluoromethyl groups (e.g., 12S-b) improve metabolic stability but shift applications to cancer research .
Synthetic Accessibility :
Preparation Methods
Ozonolysis of Vitamin D₃
The earliest synthesis of Grundmann’s ketone was reported by Windaus and Grundmann in 1936 via the ozonolysis of vitamin D₃. This method involved cleavage of the conjugated triene system in vitamin D₃ to yield the bicyclic ketone. While groundbreaking, the process suffered from low yields (<5%) and challenging purification due to byproduct formation.
Key Reaction Steps :
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Ozonolysis of vitamin D₃ in methanol at -70°C.
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Reductive workup with dimethyl sulfide to fragment the ozonide.
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Chromatographic isolation of the ketone.
Limitations :
Modern Synthetic Strategies
Convergent Synthesis via Wittig-Horner Coupling
The Wittig-Horner reaction emerged as a cornerstone for modular synthesis, enabling efficient coupling of CD-ring fragments (e.g., Grundmann’s ketone) with A-ring phosphine oxides. This method, refined by Lythgoe and coworkers, achieves high stereochemical fidelity and scalability.
Procedure :
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CD-Ring Preparation :
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Grundmann’s ketone is synthesized from Hajos-Parrish ketone via alkylation and oxidation.
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Example: (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one is obtained in 78% yield by alkylating Hajos-Parrish ketone with (R)-6-methylheptan-2-yl magnesium bromide, followed by PCC oxidation.
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A-Ring Phosphine Oxide Synthesis :
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Coupling :
Advantages :
Chiral Building Block Approach
A stereoselective route using a bicyclo[3.2.1]octane chiral template was developed by Ogasawara et al.. This method ensures precise control over the C-20 and C-25 stereocenters.
Steps :
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Asymmetric Hydrogen Transfer :
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Dieckmann Cyclization :
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Side-Chain Elaboration :
Biocatalytic Hydroxylation
Recent advances employ unspecific peroxygenases (UPOs) for selective C-25 hydroxylation of Grundmann’s ketone precursors.
Protocol :
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Substrate : Grundmann’s ketone derivative (e.g., 24-methylenetriol).
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Enzyme : Agrocybe aegerita UPO (AaUPO).
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Conditions :
Applications :
Industrial-Scale Production
Catalytic Asymmetric Hydrogenation
Pfizer’s route utilizes a Ru-BINAP catalyst for large-scale synthesis:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrogenation of enone | 80 psi H₂, 25°C | 95% |
| 2 | Alkylation | (R)-6-methylheptan-2-yl bromide, KOtBu | 88% |
| 3 | Oxidation | TPAP, NMO | 90% |
Comparative Analysis of Methods
| Method | Key Feature | Yield | Scalability | Stereocontrol |
|---|---|---|---|---|
| Ozonolysis | Historical | <5% | Low | Poor |
| Wittig-Horner | Modular | 78–85% | High | Excellent |
| Chiral Building Block | Stereoselective | 65% | Moderate | >99% ee |
| Biocatalytic | Eco-friendly | >99% | High | Regioselective |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying (1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one with high stereochemical fidelity?
- Methodology : Synthesis typically involves stereoselective alkylation and ketone reduction steps. For example, LiAlH4 reduction of acylated intermediates (e.g., methyl chloroformate derivatives) followed by recrystallization in polar aprotic solvents (e.g., methanol/water mixtures) ensures ≥98% purity . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities. Key challenges include minimizing racemization during acidic workup and optimizing reaction temperatures to preserve stereochemistry.
Q. How can researchers confirm the absolute configuration of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis at 293 K with an R factor of 0.048 can unambiguously assign configurations at chiral centers (e.g., 1R, 3aR, 7aR) . Complementary techniques include vibrational circular dichroism (VCD) spectroscopy and <sup>13</sup>C NMR coupling constants to validate stereochemical assignments derived from SC-XRD.
Q. What analytical methods are recommended for characterizing intermediates and final products?
- Methodology : High-resolution mass spectrometry (HRMS) using ESI+ mode confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 336.51 for C21H36O3). <sup>1</sup>H and <sup>13</sup>C NMR in deuterated chloroform (CDCl3) resolve methylene and quaternary carbon signals. IR spectroscopy identifies ketone (C=O stretch ~1700 cm<sup>−1</sup>) and hydroxyl groups (~3400 cm<sup>−1</sup>) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s environmental fate and toxicity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates molecular orbitals, electrostatic potential surfaces, and biodegradation pathways. For example, hydrolysis half-lives in aquatic systems can be modeled using transition-state theory, while toxicity toward aquatic organisms (e.g., Daphnia magna) is predicted via QSAR models . Experimental validation involves OECD 301F biodegradability tests and LC-MS monitoring of degradation products.
Q. What experimental designs address contradictions in stereochemical stability under varying pH conditions?
- Methodology : Use a split-split-plot design with pH (3–10) as the main plot, temperature (25–60°C) as the subplot, and reaction time (1–24 h) as the sub-subplot. Monitor racemization via chiral HPLC and correlate with <sup>1</sup>H NMR coupling constants (e.g., <sup>3</sup>JHH for vicinal protons). Contradictions between computational predictions (e.g., lower stability at pH < 4) and experimental observations may arise from solvent polarity effects, requiring multivariate ANOVA to isolate variables .
Q. How can researchers resolve discrepancies between X-ray crystallography and NMR-derived stereochemical assignments?
- Methodology : Cross-validate SC-XRD data (e.g., torsion angles and bond lengths) with NOESY/ROESY NMR to confirm spatial proximity of protons. For example, a 1.8 Å distance between H-1 and H-3a in SC-XRD should correspond to NOE correlations in NMR . If discrepancies persist (e.g., due to dynamic disorder in crystals), perform variable-temperature NMR to assess conformational flexibility.
Q. What safety protocols are critical for handling this compound in biological assays?
- Methodology : Based on GHS classification (Acute Toxicity Category 4 for oral/dermal/inhalation routes), use PPE (nitrile gloves, fume hoods) and avoid direct contact. For in vitro studies, prepare stock solutions in DMSO with concentrations ≤10 mM to minimize solvent toxicity. LC-MS/MS monitoring of metabolic byproducts (e.g., hydroxylated derivatives) is advised to assess bioactivation risks .
Notes for Experimental Design
- For environmental fate studies, use OECD 308 guidelines to assess adsorption/desorption in soil-water systems .
- In chiral synthesis, prioritize enzymes (e.g., Candida antarctica lipase) for kinetic resolutions to avoid racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
